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Compound of Interest

Compound Name: 4-Ethylamphetamine

Cat. No.: B12716217

This guide provides a detailed structural and functional comparison of 4-Ethylamphetamine
(4-EA) and 4-Ethylmethcathinone (4-EMC) for researchers, scientists, and drug development
professionals. The information presented is based on available experimental data and
structure-activity relationships of related compounds.

Structural Comparison

4-Ethylamphetamine (4-EA) and 4-Ethylmethcathinone (4-EMC) are both substituted
phenethylamines, sharing a common core structure. However, a key structural distinction
dictates their classification into different chemical families and influences their pharmacological
profiles. 4-EMC possesses a [3-keto group on the propane side chain, a defining feature of
substituted cathinones, which is absent in the amphetamine structure of 4-EA.[1][2][3]
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4-Ethylamphetamine (4- 4-Ethylmethcathinone (4-
Feature

EA) EMC)

) 1-(4-ethylphenyl)propan-2- 1-(4-ethylphenyl)-2-

Chemical Name ] .

amine (methylamino)propan-1-one
Chemical Class Substituted Amphetamine Substituted Cathinone
Molecular Formula Ci11H17N C12H17NO
Molar Mass 163.26 g/mol 191.27 g/mol

] Presence of a 3-keto group on
Key Structural Difference Absence of a [3-keto group )
the propane chain

Functional Comparison: Interaction with Monoamine
Transporters

The primary mechanism of action for both 4-EA and 4-EMC involves the modulation of
monoamine neurotransmitter systems by interacting with the dopamine transporter (DAT),
norepinephrine transporter (NET), and serotonin transporter (SERT).[4] However, the nature
and potency of these interactions are expected to differ based on their structural
characteristics.

Quantitative Data on Monoamine Transporter Interaction

Direct experimental data for 4-Ethylamphetamine (4-EA) is limited. The following table
includes data for the closely related compound N-ethylamphetamine and provides context
through the structure-activity relationships of N-alkylated amphetamines. For 4-
Ethylmethcathinone (4-EMC), data for its structural isomer 4-methylethcathinone (4-MEC) is
presented as a proxy, given their close structural similarity.

Table 1: Monoamine Transporter Uptake Inhibition (ICso values in nM)
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Dopamine Norepinephrin  Serotonin
Compound Transporter e Transporter Transporter Data Source
(DAT) (NET) (SERT)
N-
' Data not
Ethylamphetamin - - - )
available
e
4-
Methylethcathino 810 130 510 [5]
ne (4-MEC)
(proxy for 4-
EMC)
Table 2: Monoamine Release (ECso values in nM)
Dopamine Norepinephrin  Serotonin
Compound Data Source
Release e Release Release
N- Inferred from
) Data not Data not
Ethylamphetamin  88.5 ] ] related
available available
e compounds
4-
Methylethcathino - Releases Releases [5]
ne (4-MEC)
(proxy for 4-
EMC)

Interpretation of Functional Data:

e 4-Ethylamphetamine (4-EA): Based on studies of N-alkylated amphetamines, increasing
the N-alkyl chain length generally decreases potency as a dopamine releasing agent.[6]
Therefore, 4-EA is predicted to be a releasing agent for dopamine and norepinephrine, but
likely less potent than amphetamine or methamphetamine. Its effects on serotonin are less
clear without direct experimental data.
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» 4-Ethylmethcathinone (4-EMC): As a structural isomer of 4-MEC, 4-EMC is expected to be a
non-selective inhibitor of all three monoamine transporters (DAT, NET, and SERT) and a
serotonin releasing agent.[5] The presence of the [3-keto group in cathinones generally
reduces their ability to cross the blood-brain barrier compared to their amphetamine
counterparts, which may influence their overall potency and duration of action.

Signaling Pathways

4-Ethylamphetamine and the TAARL Signaling Pathway

Substituted amphetamines like 4-EA are known to act as agonists at the intracellular Trace
Amine-Associated Receptor 1 (TAARL).[7][8][9] Activation of TAARL initiates downstream
signaling cascades that modulate the activity of monoamine transporters.
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4-Ethylmethcathinone and Monoamine Transporter Interaction

Substituted cathinones, such as 4-EMC, primarily exert their effects through direct interaction
with monoamine transporters, acting as either reuptake inhibitors or releasing agents.[4]
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Experimental Protocols

A. In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is used to determine the concentration of a compound required to inhibit 50% of

monoamine uptake (ICso) by their respective transporters.
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e Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human
dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter
(hSERT) are cultured in appropriate media.

o Assay Procedure:
o Cells are seeded in 96-well plates and grown to confluency.

o On the day of the assay, the growth medium is removed, and cells are washed with a
Krebs-Ringer-HEPES (KRH) buffer.

o Cells are pre-incubated with various concentrations of the test compound (e.g., 4-EA or 4-
EMC) or a vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.

o A mixture of a radiolabeled monoamine (e.g., [*BH]Jdopamine, [2H]norepinephrine, or
[3H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate
the uptake reaction.

o Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
o The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

o Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a
scintillation counter.

o Data Analysis: Non-specific uptake is determined in the presence of a high concentration of
a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET,
and fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific uptake
from total uptake. ICso values are determined by non-linear regression analysis of the
concentration-response curves.

B. In Vitro Monoamine Release Assay

This protocol measures the ability of a compound to induce the release of pre-loaded
monoamines from synaptosomes.
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e Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from
specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin,
and cortex for norepinephrine) by homogenization and differential centrifugation.

e Assay Procedure:

[e]

Synaptosomes are pre-loaded with a radiolabeled monoamine by incubation in KRH buffer
containing the radiotracer.

o The pre-loaded synaptosomes are then washed and resuspended in fresh KRH buffer.

o The synaptosome suspension is superfused with buffer, and baseline release of
radioactivity is collected.

o The test compound (e.g., 4-EA or 4-EMC) at various concentrations is then added to the
superfusion buffer.

o Fractions of the superfusate are collected over time to measure the amount of radioactivity
released.

o At the end of the experiment, a high concentration of a known releasing agent (e.qg.,
amphetamine) is often used to induce maximal release.

o Data Analysis: The amount of radioactivity in each fraction is quantified. The release is
expressed as a percentage of the total radioactivity present in the synaptosomes at the
beginning of the experiment. ECso values (the concentration that produces 50% of the
maximal release) are calculated from the concentration-response curves.
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Conclusion

4-Ethylamphetamine and 4-Ethylmethcathinone, while structurally related, exhibit distinct
pharmacological profiles due to the presence of a 3-keto group in 4-EMC. Based on available
data and structure-activity relationships, 4-EA is likely a monoamine releasing agent with a
preference for dopamine and norepinephrine, whereas 4-EMC is expected to be a non-
selective monoamine transporter inhibitor and serotonin releaser. The amphetamine structure
of 4-EA also suggests a potential interaction with the intracellular TAARL receptor, adding
another layer to its mechanism of action that is not typically observed with cathinones. Further
direct comparative studies are necessary to fully elucidate the quantitative differences in their
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potencies and functional effects. The experimental protocols provided herein offer a framework
for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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